2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline

Catalog No.
S530351
CAS No.
85273-95-6
M.F
C19H20N2S
M. Wt
308.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline

CAS Number

85273-95-6

Product Name

2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline

IUPAC Name

N,N-dimethyl-2-(3-phenylquinolin-2-yl)sulfanylethanamine

Molecular Formula

C19H20N2S

Molecular Weight

308.4 g/mol

InChI

InChI=1S/C19H20N2S/c1-21(2)12-13-22-19-17(15-8-4-3-5-9-15)14-16-10-6-7-11-18(16)20-19/h3-11,14H,12-13H2,1-2H3

InChI Key

HYOLQGVNMQNERE-UHFFFAOYSA-N

SMILES

CN(C)CCSC1=NC2=CC=CC=C2C=C1C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

2-((2-(dimethylamino)ethyl)thio)-3-phenylquinoline, 2-DETPQ, ICI 169369, ICI 169369 hydrochloride, ICI-169,369

Canonical SMILES

CN(C)CCSC1=NC2=CC=CC=C2C=C1C3=CC=CC=C3

Description

The exact mass of the compound 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline is 308.1347 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline is a synthetic compound belonging to the quinoline family, characterized by a phenyl group and a thioether linkage. Its structural formula can be represented as C18H22N2S, indicating the presence of two nitrogen atoms, one sulfur atom, and a complex aromatic system. This compound has attracted attention due to its potential biological activities, particularly in pharmacology.

Typical of quinoline derivatives. Key reactions include:

  • Nucleophilic Substitution: The thioether group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Electrophilic Aromatic Substitution: The phenyl group can undergo electrophilic substitution, allowing for the introduction of various substituents.
  • Reduction Reactions: The dimethylamino group is susceptible to reduction, which can alter the compound's biological properties.

2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline exhibits significant biological activity, particularly as a 5-hydroxytryptamine antagonist. It has been studied for its effects on serotonin receptors, which are crucial in various physiological processes. Research indicates that this compound may influence mood regulation and has potential applications in treating anxiety and depression disorders .

The synthesis of 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline typically involves several steps:

  • Formation of Quinoline Skeleton: The initial step involves creating the quinoline framework through cyclization reactions.
  • Thioether Formation: The introduction of the thioether moiety is achieved by reacting an appropriate thiol with a suitable electrophile.
  • Dimethylamino Group Introduction: The dimethylamino group is added via alkylation reactions using dimethylamine and an alkyl halide.

These methods have been optimized to yield high purity and efficiency in laboratory settings .

The primary applications of 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline include:

  • Pharmaceutical Development: Due to its antagonist properties at serotonin receptors, it is explored for potential use in antidepressants and anxiolytics.
  • Chemical Research: It serves as a building block for synthesizing other complex organic molecules and studying reaction mechanisms in quinoline chemistry.

Interaction studies have demonstrated that 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline interacts with various receptors in the central nervous system. These interactions are critical for understanding its pharmacological profile and potential side effects. Research indicates that it may modulate neurotransmitter systems beyond serotonin, suggesting broader implications for its use in neuropharmacology .

Several compounds share structural similarities with 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
3-PhenylquinolineLacks thioether; contains only phenyl groupsModerate antibacterial activitySimpler structure with fewer functional groups
4-DimethylaminophenylquinolineContains dimethylamino but lacks thioetherAnticancer propertiesDifferent biological target compared to serotonin receptors
Quinolin-8-olHydroxy group instead of thioetherAntimicrobial activityDifferent mechanism of action due to hydroxyl functionality

The presence of both the dimethylamino and thioether groups in 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline contributes to its unique pharmacological profile and potential therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Exact Mass

308.13471982 g/mol

Monoisotopic Mass

308.13471982 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4CT4CS5BA7

Related CAS

85273-96-7 (hydrochloride)

MeSH Pharmacological Classification

Serotonin Antagonists

Other CAS

85273-95-6

Wikipedia

ICI 169369

Dates

Modify: 2024-04-14
1: Pires JG, Ramage AG, Jacobs M. ICI 169,369, A 5-HT2/5-HT1C antagonist, that can evoke endothelium-dependent relaxation in rabbit aorta. J Auton Pharmacol. 1993 Aug;13(4):249-55. PubMed PMID: 8408095.
2: Nielsen TH, Tfelt-Hansen P. No effect of the 5HT2-antagonist ICI 169,369 on systolic, ergotamine-induced blood pressure changes in man. Pharmacol Toxicol. 1993 Sep;73(3):133-6. PubMed PMID: 8265515.

Explore Compound Types